molecular formula C10H12ClNOS B6897633 N-[2-chloro-5-(methylsulfanylmethyl)phenyl]acetamide

N-[2-chloro-5-(methylsulfanylmethyl)phenyl]acetamide

Cat. No.: B6897633
M. Wt: 229.73 g/mol
InChI Key: HLCQJBHKQZDOJO-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(methylsulfanylmethyl)phenyl]acetamide is an organic compound with the molecular formula C10H12ClNOS It is a derivative of acetamide, featuring a chloro-substituted phenyl ring and a methylsulfanylmethyl group

Properties

IUPAC Name

N-[2-chloro-5-(methylsulfanylmethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-7(13)12-10-5-8(6-14-2)3-4-9(10)11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCQJBHKQZDOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)CSC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(methylsulfanylmethyl)phenyl]acetamide typically involves the reaction of 2-chloro-5-(methylsulfanylmethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as column chromatography and crystallization are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(methylsulfanylmethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-amino-5-(methylsulfanylmethyl)phenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(methylsulfanylmethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(methylsulfanylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and methylsulfanylmethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-chloro-2-(methylsulfanyl)phenyl]acetamide
  • 2-chloro-N-[2-chloro-5-(methylsulfonyl)phenyl]acetamide

Uniqueness

N-[2-chloro-5-(methylsulfanylmethyl)phenyl]acetamide is unique due to the presence of the methylsulfanylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

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